

In-Depth Toxicological Profile of Methylchloroisothiazolinone (MCI)

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Compound of Interest

Compound Name: Methylchloroisothiazolinone

Cat. No.: B196307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Methylchloroisothiazolinone** (MCI), a widely used preservative. The information is compiled from a range of preclinical and clinical studies, with a focus on providing quantitative data, detailed experimental methodologies, and mechanistic insights to support research and safety assessments.

Executive Summary

Methylchloroisothiazolinone (MCI) is an effective antimicrobial agent, but its use is associated with a range of toxicological concerns, most notably skin sensitization. This document details its toxicological profile, including acute toxicity, skin and eye irritation/sensitization, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Quantitative data are presented in tabular format for ease of comparison, and key experimental protocols are described in detail. Furthermore, signaling pathways for neurotoxicity and skin sensitization are visualized to provide a deeper understanding of its mechanisms of action.

Acute Toxicity

MCI exhibits moderate to high acute toxicity via oral and dermal routes and is highly toxic upon inhalation.

Table 1: Acute Toxicity of **Methylchloroisothiazolinone**/Methylisothiazolinone (MCI/MI) Mixture

| Route of Administration | Species | Parameter | Value (mg/kg) | Reference |
|-------------------------|---------|-----------|--------------------------|-----------|
| Oral | Rat | LD50 | 4.6 (male), 4.3 (female) | [1] |
| Dermal | Rabbit | LD50 | Moderately toxic | [1] |
| Intraperitoneal | Rat | LD50 | 4.6 (male), 4.3 (female) | [1] |
| Inhalation | Rat | LC50 | 0.2 - ~1.4 mg/L air | [1] |

Note: Acute toxicity data is often reported for the MCI/MI mixture.

Key Experimental Protocols

Acute Oral Toxicity Study in Rats

- Guideline: Based on OECD Guideline 401.
- Species: Sprague Dawley CrI: CD(SD) BR rats.
- Dosing: Single oral gavage administration of the test substance.
- Observation Period: 14 days.
- Endpoints: Mortality, clinical signs of toxicity (e.g., severe gastric irritation, lethargy, ataxia), body weight changes, and gross pathology at necropsy.[1]
- Data Analysis: LD50 calculated using the Probit method.

Skin and Eye Irritation and Sensitization

MCI is a well-documented skin sensitizer and can cause skin and eye irritation in a concentration-dependent manner.

Table 2: Dermal and Ocular Effects of MCI/MI

| Endpoint | Species | Concentration | Result | Reference |
|-------------------------|--------------------------|-----------------------------|------------------------|-----------|
| Dermal Irritation | Rabbit | 560 ppm (aqueous) | Non-irritating | |
| 2800 ppm (aqueous) | Moderately irritating | | | |
| 5600 ppm (aqueous) | Severely irritating | | | |
| 56,000 ppm (aqueous) | Corrosive | | | |
| Ocular Irritation | Rabbit | Concentration- dependent | Irritation observed | [1] |
| Skin Sensitization | Guinea Pig | - | Sensitizer | [2] |
| Human | 15 ppm | Not a sensitizer | [3] | |
| >50 ppm | Mixed results | [3] | | |

Key Experimental Protocols

Guinea Pig Maximization Test (GPMT)

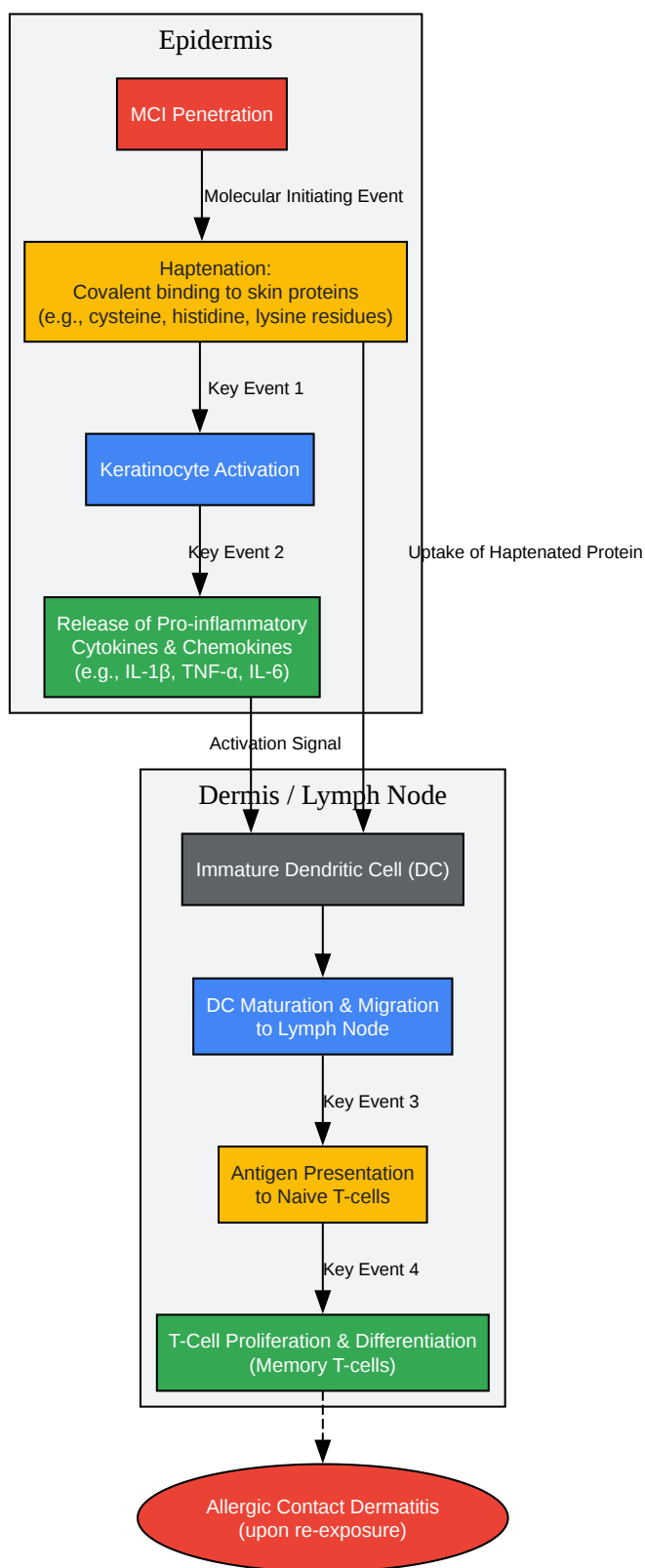
- Guideline: Based on OECD Guideline 406.
- Species: Albino guinea pigs.
- Induction Phase:
 - Day 0: Intradermal injections of the test article with and without Freund's Complete Adjuvant (FCA).

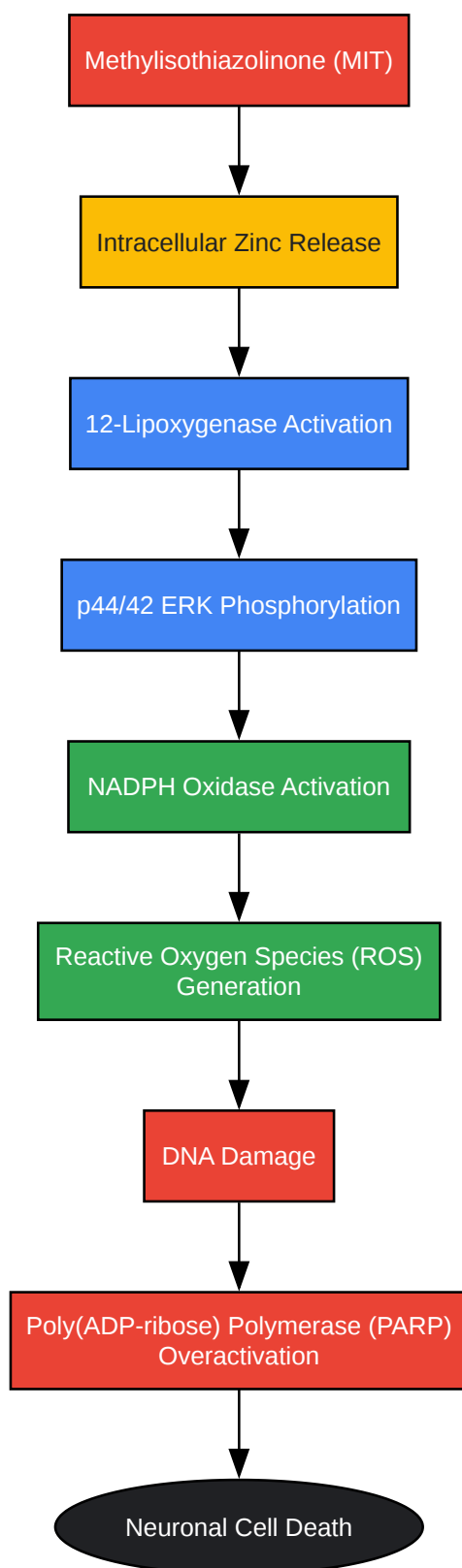
- Day 7: Topical application of the test article under an occlusive patch for 48 hours.
- Challenge Phase:
 - Day 21: Topical application of the test article at a non-irritating concentration to a naive site.
- Endpoint: Skin reactions (erythema and edema) are scored at 24 and 48 hours after patch removal. A substance is considered a sensitizer if a significant number of test animals show a positive response compared to control animals.[\[4\]](#)[\[5\]](#)

Human Repeat Insult Patch Test (HRIPT)

- Objective: To assess the irritation and/or sensitization potential of a test material after repeated application to the skin of human subjects.[\[6\]](#)
- Panel: Typically 50-200 healthy male and female volunteers.[\[7\]](#)
- Induction Phase: A series of nine 24-hour applications of the test material under an occlusive or semi-occlusive patch to the same site on the back over a 3-week period.[\[8\]](#)[\[9\]](#) Skin responses are evaluated after each application.[\[6\]](#)
- Rest Period: A 10-21 day period with no applications.[\[6\]](#)
- Challenge Phase: A single 24-hour patch application of the test material to a naive site.[\[8\]](#)
- Endpoint: Skin reactions at the challenge site are evaluated at 24, 48, and 72 hours post-patch removal.[\[7\]](#) Sensitization is indicated by a more pronounced reaction at the challenge site compared to the induction phase.[\[8\]](#)

Signaling Pathway for Skin Sensitization





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